molecular formula C5H9P B3057250 1-Phospha-1-butyne, 3,3-dimethyl- CAS No. 78129-68-7

1-Phospha-1-butyne, 3,3-dimethyl-

Cat. No. B3057250
CAS RN: 78129-68-7
M. Wt: 100.1 g/mol
InChI Key: PXQNAKPBTIQCTI-UHFFFAOYSA-N
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Description

1-Phospha-1-butyne, 3,3-dimethyl- is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. It is a phosphorus-containing compound that has been synthesized through various methods and has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-Phospha-1-butyne, 3,3-dimethyl- is not well understood. However, it has been suggested that it may act as a nucleophile in certain reactions due to the presence of the phosphorus atom.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Phospha-1-butyne, 3,3-dimethyl-. However, it has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Phospha-1-butyne, 3,3-dimethyl- in lab experiments is its high yield synthesis. However, its limited availability and lack of understanding of its mechanism of action may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Phospha-1-butyne, 3,3-dimethyl-. One area of research is in the synthesis of other organophosphorus compounds using this compound as a building block. Another area of research is in the study of its mechanism of action and potential applications in various fields such as medicinal chemistry and material science.
In conclusion, 1-Phospha-1-butyne, 3,3-dimethyl- is a phosphorus-containing compound that has potential applications in scientific research. Its unique properties and high yield synthesis make it an attractive building block for the synthesis of other organophosphorus compounds. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

1-Phospha-1-butyne, 3,3-dimethyl- has been studied for its potential use in scientific research. One area of research is in the field of organophosphorus chemistry. It has been shown that this compound can be used as a building block for the synthesis of other organophosphorus compounds, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

2,2-dimethylpropylidynephosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9P/c1-5(2,3)4-6/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQNAKPBTIQCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#P
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228782
Record name Tert-Butylphosphaacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phospha-1-butyne, 3,3-dimethyl-

CAS RN

78129-68-7
Record name (2,2-Dimethylpropylidyne)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78129-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phospha-1-butyne, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078129687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tert-Butylphosphaacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phospha-1-butyne, 3,3-dimethyl-
Reactant of Route 2
1-Phospha-1-butyne, 3,3-dimethyl-
Reactant of Route 3
1-Phospha-1-butyne, 3,3-dimethyl-
Reactant of Route 4
1-Phospha-1-butyne, 3,3-dimethyl-
Reactant of Route 5
1-Phospha-1-butyne, 3,3-dimethyl-
Reactant of Route 6
1-Phospha-1-butyne, 3,3-dimethyl-

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